molecular formula C17H15Cl3N4O3S B2654226 2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 294657-58-2

2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B2654226
CAS No.: 294657-58-2
M. Wt: 461.74
InChI Key: IWVXHVOXMLEOIV-UHFFFAOYSA-N
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Description

Historical Development of Carbonyl Thiourea Derivatives

The evolution of carbonyl thiourea derivatives began with early 20th-century studies on thiourea's nucleophilic properties, particularly its ability to form isothiouronium salts through alkylation reactions. This foundational work enabled the development of synthetic routes for thiols and sulfur-containing heterocycles. By the 1980s, researchers recognized the hydrogen-bonding capacity of thiourea moieties, leading to their application in asymmetric catalysis and molecular recognition.

A pivotal advancement occurred in 2014 with the synthesis of anti-amoebic carbonyl thiourea derivatives, where structural optimization of benzoyl-thiourea hybrids demonstrated potent activity against Acanthamoeba species. Subsequent innovations in organocatalysis, such as Jacobsen's 2017 macrocyclic bis-thiourea system for stereospecific glycosylation, expanded the functional repertoire of these compounds. Recent green chemistry approaches, including cyrene solvent-based synthesis of nitroaryl thioureas (2023), have improved sustainability in production methods.

Classification of 2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide in Chemical Taxonomy

This compound belongs to a specialized subclass of nitrobenzamide-integrated thioureas, characterized by four distinct structural domains:

Structural Feature Functional Role
2-Nitrobenzamide core Electron-deficient aromatic system enabling π-π interactions
Trichloroethyl spacer Lipophilicity enhancer and conformational director
3-Methylphenyl carbamothioyl Hydrogen-bond donor/acceptor motif
Thiourea linkage Chelation site for metal coordination

The IUPAC name N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]-2-nitrobenzamide reflects its sequential assembly from benzoyl chloride, trichloroethylamine, and 3-methylphenyl isothiocyanate precursors. Spectroscopic characterization typically reveals:

  • ¹H NMR : Three distinct singlets for methyl (δ 2.35 ppm), trichloromethyl (δ 5.12 ppm), and thiourea NH (δ 9.8-10.2 ppm) protons
  • IR : Stretching vibrations at 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1255 cm⁻¹ (C=S)

Research Significance within Medicinal and Agricultural Chemistry

In medicinal chemistry, the compound's dual nitrobenzamide-thiourea architecture enables multimodal target engagement:

  • DNA interaction : The planar nitrobenzamide intercalates with base pairs, while the thiourea moiety chelates magnesium ions in nucleases
  • Kinase inhibition : Molecular docking studies show strong binding (ΔG = -9.2 kcal/mol) to Akt's ATP-binding pocket via halogen-π interactions
  • Antiparasitic activity : Structural analogs demonstrate 92% growth inhibition of Acanthamoeba polyphaga at 15 µM through membrane disruption

Agricultural applications leverage its:

  • Pesticidal activity : 78% mortality against Tetranychus urticae at 50 ppm via acetylcholinesterase inhibition
  • Plant growth regulation : Conjugation with auxin mimics enhances root nodulation in legumes by 40%

Ongoing research focuses on developing bifunctional derivatives through:

  • Suzuki-Miyaura coupling for extended π-systems
  • Transition metal complexes (Cu²⁺, Zn²⁺) to enhance bioavailability
  • Polymer-supported analogs for controlled release formulations

Properties

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N4O3S/c1-10-5-4-6-11(9-10)21-16(28)23-15(17(18,19)20)22-14(25)12-7-2-3-8-13(12)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVXHVOXMLEOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound classified under nitrobenzamides. Its unique structure, characterized by the presence of nitro, chloro, and phenylamino groups, suggests significant biological activity and potential applications in medicinal chemistry and agriculture.

  • Molecular Formula : C15H11Cl4N3O3
  • Molecular Weight : 423.1 g/mol
  • IUPAC Name : 2-nitro-N-[2,2,2-trichloro-1-(3-methylphenyl)carbamothioyl]ethylbenzamide
  • Canonical SMILES : C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl)N+[O-]

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro and chloro groups may facilitate binding to these targets, influencing various biochemical pathways.

Biological Activity Overview

Research into the biological activity of nitrobenzamides has shown a range of effects, including:

  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains. The presence of the nitro group is often associated with increased antimicrobial potency.
  • Anticancer Properties : Some studies indicate that benzamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
  • Enzyme Inhibition : Nitrobenzamides have been reported to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry examined various nitrobenzamide derivatives, including compounds structurally similar to this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Anticancer Research

Research conducted on benzamide derivatives revealed that certain compounds exhibited potent cytotoxic effects on human cancer cell lines. For instance, a derivative closely related to the target compound inhibited proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests potential for further development as an anticancer agent.

Enzyme Inhibition Analysis

A detailed kinetic study assessed the inhibition of DHFR by selected benzamide derivatives. The study found that compounds with a similar structure to this compound showed competitive inhibition with Ki values ranging from 0.5 to 3 µM.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC = 10 µg/mLJournal of Medicinal Chemistry
AntimicrobialEscherichia coliMIC = 15 µg/mLJournal of Medicinal Chemistry
AnticancerMCF-7 (breast cancer cells)IC50 = 12 µMCancer Research Journal
Enzyme InhibitionDihydrofolate ReductaseKi = 1 µMEnzyme Kinetics Review

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., 3-methylphenyl) : Improve metal-coordination capacity via thiourea’s lone pairs .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Increase metabolic stability but may reduce solubility .

Spectral Comparisons :

  • IR Spectroscopy : Thiourea C=S stretches appear at ~1250–1350 cm⁻¹ across analogues .
  • 1H NMR : The trichloroethyl group’s CH proton resonates at δ 5.2–5.5 ppm, with deshielding influenced by adjacent substituents .
  • X-ray Crystallography : Confirms the cis configuration of the thiourea moiety, critical for metal chelation .

Lipinski’s Rule Compliance :

  • The target compound’s log P is estimated at ~4.2 (similar to ’s analogue), within the acceptable range (log P < 5) .
  • Analogues with bulky substituents (e.g., 2,4-dimethylphenyl) exceed log P > 5, reducing drug-likeness .

Molecular Docking Predictions :

  • AutoDock Vina simulations suggest the thiourea group forms hydrogen bonds with kinase active sites (e.g., EGFR) .
  • UCSF Chimera visualizations highlight steric clashes in analogues with larger substituents (e.g., thiadiazole), reducing predicted binding affinity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions:

Amide Coupling : React 2-nitrobenzoic acid with 2,2,2-trichloroethylamine using carbodiimide coupling agents (e.g., DCC or EDC) and DMAP as a catalyst to form the benzamide intermediate.

Thiocarbamoylation : Introduce the 3-methylphenylcarbamothioyl group via reaction with 3-methylphenyl isothiocyanate under inert conditions (N₂ atmosphere) in anhydrous DMF .
Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for intermediates.
  • Yield Monitoring : Track reaction progress via TLC or HPLC-MS to identify bottlenecks .

Advanced: How can discrepancies between DFT-calculated and experimentally observed structural parameters (e.g., bond lengths, angles) be resolved for this compound?

Answer:
Discrepancies often arise from:

  • Basis Set Limitations : Use larger basis sets (e.g., 6-311++G(d,p)) in DFT calculations to improve accuracy.
  • Solvent Effects : Include solvent models (e.g., PCM for DMSO) to mimic experimental conditions .
  • Crystal Packing Forces : Compare X-ray crystallography data (e.g., SHELXL-refined structures ) with gas-phase DFT models.
    Validation Steps :
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, Cl⋯π contacts) influencing crystal packing .
  • Use software like CrystalExplorer to visualize and quantify packing effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for amide NH (~10–12 ppm) and aromatic protons (6.5–8.5 ppm).
    • ¹³C NMR : Identify carbonyl (C=O, ~165–170 ppm) and thiourea (C=S, ~180 ppm) signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl₃C groups).
  • IR Spectroscopy : Validate C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) stretches .

Advanced: How can molecular docking studies be designed to predict biological targets for this compound?

Answer:

Target Selection : Prioritize proteins with known nitro-reductase activity (e.g., bacterial nitroreductases) or thioredoxin-like domains.

Ligand Preparation : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level, then generate PDBQT files in UCSF Chimera .

Docking Protocol :

  • Use AutoDock Vina with a grid box covering the active site (20×20×20 Å).
  • Validate docking poses via MD simulations (e.g., GROMACS) to assess stability.

Benchmarking : Compare binding affinities with structurally related compounds (e.g., 3-nitrobenzamide analogs ).

Advanced: What mechanistic insights explain the bioreductive activation of the nitro group in this compound, and how can this be experimentally validated?

Answer:

  • Mechanism : The nitro group undergoes enzymatic reduction (e.g., via NADPH-dependent nitroreductases) to form reactive intermediates (e.g., nitroso, hydroxylamine), which alkylate DNA or inhibit thiol-dependent enzymes .
  • Validation Methods :
    • EPR Spectroscopy : Detect free radicals during reduction.
    • Cytotoxicity Assays : Compare activity under hypoxic vs. normoxic conditions (enhanced toxicity in hypoxia supports bioreductive activation).
    • HPLC-MS/MS : Identify reduced metabolites in bacterial/fungal models .

Basic: What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

  • Challenges :
    • Low Solubility : Due to hydrophobic trichloroethyl and aryl groups.
    • Disorder : Dynamic Cl atoms in the trichloroethyl group may cause crystallographic disorder.
  • Mitigation :
    • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Employ SHELXD for structure solution and SHELXL for refinement, focusing on anisotropic displacement parameters for Cl atoms .

Advanced: How do substituent variations (e.g., 3-methylphenyl vs. 2-chlorophenyl) impact electronic properties and bioactivity?

Answer:

  • Electronic Effects :
    • Electron-donating groups (e.g., -CH₃) increase electron density at the thiourea sulfur, enhancing metal chelation.
    • Electron-withdrawing groups (e.g., -Cl) stabilize the nitro group, altering reduction potentials .
  • Bioactivity Correlation :
    • Perform QSAR Studies : Use Gaussian-derived descriptors (e.g., HOMO-LUMO gap, MEP) to model activity trends .
    • Compare MIC values against Gram-positive bacteria for analogs with varying substituents .

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